molecular formula C23H18ClF2N7O B12471438 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

Cat. No.: B12471438
M. Wt: 481.9 g/mol
InChI Key: IWSFUVLJEFSGRT-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives

Properties

Molecular Formula

C23H18ClF2N7O

Molecular Weight

481.9 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C23H18ClF2N7O/c24-14-9-11-15(12-10-14)28-20(34)13-27-21-31-22(29-18-7-3-1-5-16(18)25)33-23(32-21)30-19-8-4-2-6-17(19)26/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

IWSFUVLJEFSGRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The introduction of fluorophenyl and chlorophenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific solvents to ensure high yields and purity.

    Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction, where the triazine derivative is reacted with glycine or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide
  • N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-iodophenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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